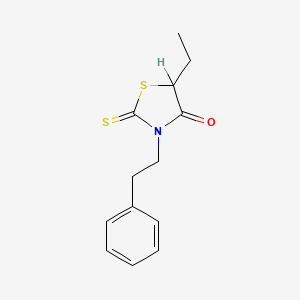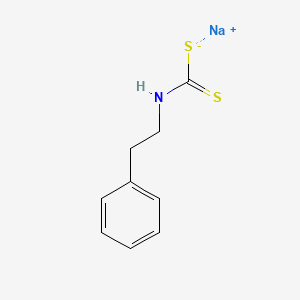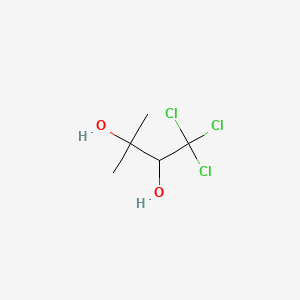
1,1,1-Trichloro-3-methylbutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3-methylbutane-2,3-diol is an organic compound with the molecular formula C₅H₉Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks hydroxyl groups.
1,1,3-Trichloro-3-methylbutane: Similar chlorination pattern but different hydroxyl group positioning.
3-Methyl-1,3-butanediol: Similar diol structure but lacks chlorine atoms.
Uniqueness
1,1,1-Trichloro-3-methylbutane-2,3-diol is unique due to its combination of chlorination and hydroxylation, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
25448-85-5 |
|---|---|
Fórmula molecular |
C5H9Cl3O2 |
Peso molecular |
207.48 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
Clave InChI |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


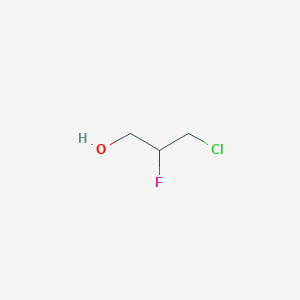
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
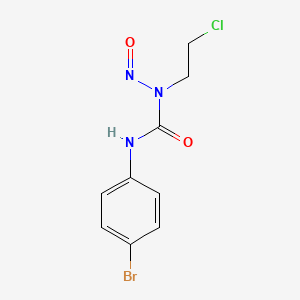

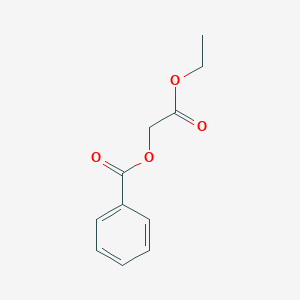

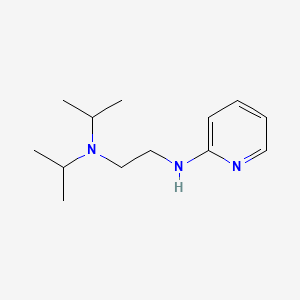
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)


